Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate typically involves the reaction of 4-piperidone with cyclopropylmethylamine, followed by esterification with methanol . The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to achieve higher yields and purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-Boc-piperidine-4-carboxylate: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group.
Methyl piperidine-4-carboxylate: Lacks the amino and cyclopropylmethyl groups.
Uniqueness
Methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, may contribute to its unique interactions with molecular targets .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
methyl 4-amino-1-(cyclopropylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-15-10(14)11(12)4-6-13(7-5-11)8-9-2-3-9/h9H,2-8,12H2,1H3 |
InChI Key |
JMMNIVBCZRDIGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2CC2)N |
Origin of Product |
United States |
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